molecular formula C10H11ClO2 B12684631 Propiophenone, 3-chloro-4'-hydroxy-2'-methyl- CAS No. 7182-41-4

Propiophenone, 3-chloro-4'-hydroxy-2'-methyl-

Cat. No.: B12684631
CAS No.: 7182-41-4
M. Wt: 198.64 g/mol
InChI Key: RJRDUQRZKQFIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with additional substituents including a chlorine atom at the 3-position, a hydroxyl group at the 4’-position, and a methyl group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting propiophenone can then be further modified through chlorination, hydroxylation, and methylation reactions to introduce the desired substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of propiophenone derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of propiophenone, 3-chloro-4’-hydroxy-2’-methyl- involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Propiophenone, 3-chloro-4’-hydroxy-2’-methyl- can be compared with other similar compounds such as:

Properties

CAS No.

7182-41-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-1-(4-hydroxy-2-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO2/c1-7-6-8(12)2-3-9(7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3

InChI Key

RJRDUQRZKQFIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.